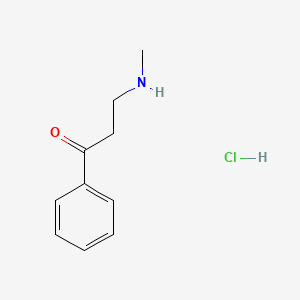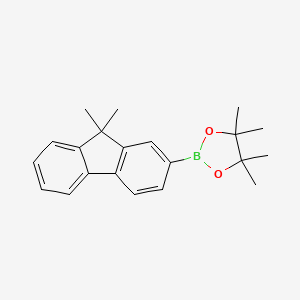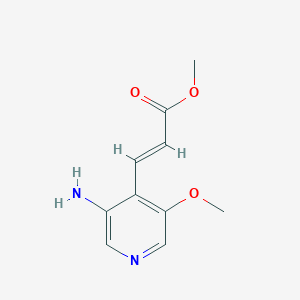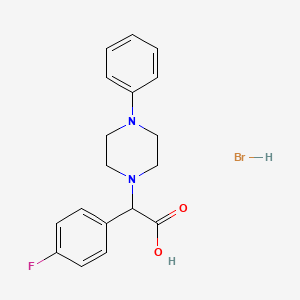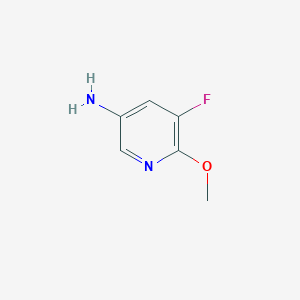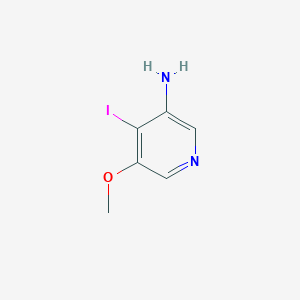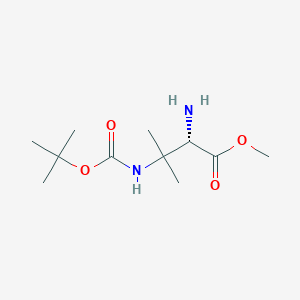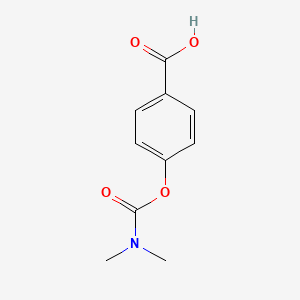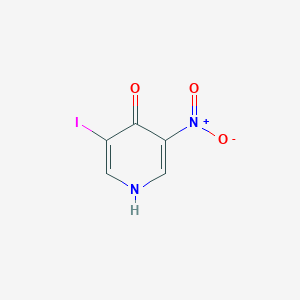![molecular formula C12H16F2N2 B1390576 1-[4-(1,1-Difluoroethyl)phenyl]piperazine CAS No. 1186195-00-5](/img/structure/B1390576.png)
1-[4-(1,1-Difluoroethyl)phenyl]piperazine
Vue d'ensemble
Description
1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H16F2N2 . It has a molecular weight of 226.27 g/mol. The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[4-(1,1-Difluoroethyl)phenyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[4-(1,1-Difluoroethyl)phenyl]piperazine consists of a piperazine ring substituted with a 4-(1,1-difluoroethyl)phenyl group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 226.27 g/mol and a molecular formula of C12H16F2N2 .Applications De Recherche Scientifique
Metabolite Biosynthesis and Identification
1-[4-(1,1-Difluoroethyl)phenyl]piperazine, a novel antidepressant under development, undergoes metabolic transformation to produce a piperazine N-oxide/N-glucuronide metabolite. This metabolite is found in human and animal urine and plasma, indicating its significance in pharmacokinetics and drug metabolism studies (Uldam et al., 2011).
Antitumor Activity
Certain derivatives of 1,2,4-triazine containing the piperazine moiety show promising antiproliferative effects against breast cancer cells. These compounds, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone, demonstrate significant anticancer activities, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
Adenosine Receptor Antagonism
1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a series of piperazine derivatives, act as potent adenosine A2B receptor antagonists. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, display subnanomolar affinity and high selectivity, suggesting therapeutic potential in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).
Insecticide Development
The piperazine compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) serves as a lead compound in designing novel insecticides. Derivatives of PAPP show insecticidal activities against armyworm, suggesting the utility of piperazine-based compounds in agricultural pest control (Cai et al., 2010).
Antioxidant Properties
1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, synthesized through Mannich reaction, demonstrates potential as an antioxidant. This indicates the scope of piperazine derivatives in oxidative stress-related therapeutic applications (Prabawati, 2016).
Propriétés
IUPAC Name |
1-[4-(1,1-difluoroethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-12(13,14)10-2-4-11(5-3-10)16-8-6-15-7-9-16/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQZVXITACARAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,1-Difluoroethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



